molecular formula C22H26N2O6 B554834 Z-Lys(Z)-OH CAS No. 405-39-0

Z-Lys(Z)-OH

Cat. No.: B554834
CAS No.: 405-39-0
M. Wt: 414.5 g/mol
InChI Key: BLZXFNUZFTZCFD-IBGZPJMESA-N
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Description

Z-Lys(Z)-OH, also known as Nα,Nε-bis(benzyloxycarbonyl)-L-lysine, is a protected lysine derivative extensively used in peptide synthesis. Its molecular formula is C₂₂H₂₆N₂O₆, with a molecular weight of 438.46 g/mol . The compound features dual benzyloxycarbonyl (Z) groups protecting both the α-amino and ε-amino groups of lysine, rendering it orthogonal to other protecting groups like tert-butyloxycarbonyl (Boc) in multi-step syntheses. This compound is critical in solid-phase and solution-phase peptide synthesis, enabling selective deprotection strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Lys(Z)-OH typically involves the protection of the amino group of lysine with the benzyloxycarbonyl (Z) group. This can be achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Lysine+Benzyloxycarbonyl chlorideThis compound\text{Lysine} + \text{Benzyloxycarbonyl chloride} \rightarrow \text{this compound} Lysine+Benzyloxycarbonyl chloride→this compound

The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of lysine, followed by purification and quality control to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: Z-Lys(Z)-OH undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis, yielding free lysine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are used to remove the benzyloxycarbonyl group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products:

    Hydrolysis: Free lysine is obtained.

    Substitution: Various substituted lysine derivatives are formed.

    Oxidation and Reduction: Oxidized or reduced forms of lysine derivatives are produced.

Scientific Research Applications

Peptide Synthesis

Overview
Z-Lys(Z)-OH is extensively used in the synthesis of peptides due to its protective group that safeguards the alpha-amino group during the formation of peptide bonds. This protection is vital for controlling the sequence and preventing side reactions.

Case Studies

  • Therapeutic Peptides : Researchers have utilized this compound to develop therapeutic peptides that target specific diseases. For instance, studies have shown its effectiveness in synthesizing peptides with enhanced stability and bioactivity, which are crucial for drug development .
  • Vaccine Development : Recent investigations highlight this compound's role as an adjuvant in vaccines. It has been incorporated into cationic polymers that enhance both cell-mediated and humoral immune responses against pathogens like the influenza virus .

Biotechnological Applications

Overview
In biotechnology, this compound serves as a building block for recombinant proteins and other biopharmaceuticals. Its stability and reactivity make it an ideal candidate for various applications.

Applications

  • Protein Production : The compound is used to increase yield and stability in recombinant protein production systems. It facilitates the assembly of complex proteins necessary for therapeutic applications .
  • Protein Interaction Studies : this compound aids researchers in studying protein-ligand interactions, which are essential for understanding biological processes and drug design .

Pharmaceutical Development

Overview
this compound is significant in pharmaceutical formulations, particularly in enhancing the bioavailability of drugs.

Applications

  • Drug Formulation : It has been shown to improve the solubility and stability of certain medications, making them more effective for patient use .
  • Bioactive Compounds : The compound's derivatives are explored for their potential in developing new bioactive compounds with therapeutic properties .

Mechanism of Action

The mechanism of action of Z-Lys(Z)-OH involves the protection of the amino group of lysine through the formation of a stable amide bond with the benzyloxycarbonyl group. This prevents unwanted side reactions during peptide synthesis, allowing for the controlled assembly of peptides. The protected amino group can be selectively deprotected under specific conditions, enabling the incorporation of lysine residues into peptides.

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Features
Z-Lys(Z)-OH C₂₂H₂₆N₂O₆ 438.46 α-NH₂: Z, ε-NH₂: Z Dual Z protection; requires hydrogenolysis for deprotection .
Z-Lys(Boc)-OH C₁₉H₂₈N₂O₆ 380.44 α-NH₂: Z, ε-NH₂: Boc Mixed protection; Boc is acid-labile, Z requires hydrogenolysis .
Boc-Lys(Z)-OH C₁₉H₂₈N₂O₆ 380.44 α-NH₂: Boc, ε-NH₂: Z Inverse protection of Z-Lys(Boc)-OH; used in fragment coupling .
H-Lys(Z)-OH C₁₄H₂₀N₂O₄ 280.32 α-NH₂: free, ε-NH₂: Z Partially deprotected; intermediate in peptide elongation .
Z-Lys(Z)-OSu C₂₆H₂₉N₃O₈ 511.51 α-NH₂: Z, ε-NH₂: Z Active ester form; enhances coupling efficiency in peptide synthesis .

Reactivity and Deprotection Strategies

  • This compound : Both Z groups are removed via catalytic hydrogenation or HBr/acetic acid, making it unsuitable for acid-labile sequences .
  • Z-Lys(Boc)-OH : The Boc group (ε-NH₂) is cleaved under acidic conditions (e.g., TFA), while the Z group (α-NH₂) remains intact, enabling sequential deprotection .
  • Boc-Lys(Z)-OH : Similar to Z-Lys(Boc)-OH but with reversed protection sites. This configuration is advantageous in specific coupling sequences, such as in the synthesis of ribonuclease A fragments .

Pharmacokinetic and Physicochemical Properties

  • This compound: Limited pharmacokinetic data, but its high molecular weight and dual aromatic Z groups likely result in poor blood-brain barrier (BBB) penetration and moderate solubility in organic solvents (e.g., DMF, THF) .
  • Z-Lys(Boc)-OH : Exhibits high gastrointestinal absorption but negligible BBB permeability. LogP values (e.g., XLOGP3: 3.66) indicate moderate lipophilicity, suitable for solid-phase synthesis .
  • H-Lys(Z)-OH : Lower molecular weight improves aqueous solubility, making it a versatile intermediate for solution-phase reactions .

Challenges and Limitations

  • Steric Hindrance : Bulkier Z groups in this compound can reduce coupling efficiency on solid supports, as observed in resin-based syntheses (e.g., 14% loading efficiency in Wang resin) .
  • Deprotection Specificity : Residual Z groups after partial deprotection may complicate downstream modifications unless rigorously controlled .

Biological Activity

Z-Lys(Z)-OH, also known as N-alpha-(Carbobenzyloxy)-L-lysine or Z-Lys(O), is a derivative of the amino acid L-lysine. It has gained attention in various biological and pharmaceutical applications due to its unique properties and biological activities. This article explores the biological activity of this compound, including its role in peptide synthesis, immune response enhancement, and potential therapeutic applications.

This compound has the chemical formula C₁₄H₁₈N₂O₄ and a molecular weight of 278.31 g/mol. The compound features a benzyloxycarbonyl (Z) protecting group that stabilizes the alpha-amino group during peptide synthesis, preventing unwanted reactions and allowing for precise control over peptide sequences. This protective group can be selectively removed under specific conditions, facilitating further functionalization of the resulting peptides.

1. Role in Peptide Synthesis

This compound is primarily used in the synthesis of peptides and proteins. The protective Z group allows for the assembly of complex peptide chains without interference from the reactive amino groups. This property is crucial in developing synthetic peptides that can be used for therapeutic purposes, including vaccine development and drug design .

2. Immune Response Enhancement

Recent studies indicate that this compound has potential as an adjuvant in vaccine formulations. Adjuvants are substances that enhance the body's immune response to an antigen. Research shows that cationic polymers containing this compound can stimulate both cell-mediated immunity and humoral immunity against infectious agents, including viruses like influenza. The ability to enhance immune responses makes this compound a valuable component in vaccine development.

3. Therapeutic Applications

This compound's biological activities extend to potential therapeutic applications in oncology and infectious diseases:

  • Cancer Therapy : The incorporation of lysine derivatives into peptide structures can influence their interaction with biological targets, potentially leading to new cancer therapies. For instance, studies on lysine-containing peptides have shown promising results in modulating opioid receptor interactions, which could be translated into pain management strategies in cancer patients .
  • Antimicrobial Properties : Some research suggests that derivatives of lysine may exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Case Studies

Several studies have highlighted the impact of this compound on biological systems:

  • Study on Vaccine Adjuvants : A study published in Vaccine demonstrated that this compound-based adjuvants significantly increased antibody titers in animal models when used alongside influenza vaccines. The study concluded that these adjuvants could enhance vaccine efficacy by promoting a stronger immune response.
  • Opioid Receptor Interaction : Research conducted on opioid peptides containing lysine derivatives illustrated that modifications at the C-terminus could alter receptor binding affinities and functional activities. These findings suggest that this compound could be utilized to develop more effective pain relief medications by optimizing peptide structures for better receptor interaction .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Nα-acetyl-L-lysineC₁₄H₁₈N₂O₃Acetylation alters reactivity
Nα-benzoyl-L-lysineC₁₄H₁₈N₂O₃Benzoyl group offers distinct protective properties
Nε-benzyl-L-lysineC₁₄H₁₈N₂O₃Benzyl protection on epsilon amino group
L-lysineC₆H₁₄N₂O₂Unprotected form; highly reactive

This compound stands out among lysine derivatives due to its stability and versatility in synthetic applications.

Q & A

Basic Research Questions

Q. How can Z-Lys(Z)-OH be synthesized and characterized in a laboratory setting?

  • Methodological Answer :

  • Synthesis : Use a two-step protection strategy: (1) protect the ε-amino group of lysine with benzyloxycarbonyl (Z) chloride under alkaline conditions (pH 9–10), followed by (2) protection of the α-amino group with a second Z group. Purify intermediates via column chromatography (silica gel, chloroform/methanol gradient) to remove unreacted reagents .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity. Validate mass spectrometry (MS) data (e.g., ESI-MS) to verify molecular weight. Compare melting points and retention times (HPLC) with literature values .

Q. What are the key considerations for ensuring reproducibility in this compound synthesis?

  • Methodological Answer :

  • Documentation : Record precise reaction conditions (temperature, solvent ratios, pH) and purification steps. Use standardized reagents and equipment specifications (e.g., HPLC column type, NMR spectrometer frequency) .
  • Validation : Replicate synthesis in triplicate and report statistical variations in yield and purity. Cross-check spectral data with published databases (e.g., SciFinder, PubChem) to confirm consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Re-run NMR under standardized conditions (e.g., solvent: DMSO-d₆, reference: TMS) and compare shifts with peer-reviewed datasets. Use computational tools (e.g., DFT calculations) to model electronic environments and predict shifts .
  • Contamination Checks : Analyze samples for residual solvents or byproducts via gas chromatography-mass spectrometry (GC-MS). Adjust purification protocols (e.g., recrystallization solvents) to eliminate impurities .

Q. What experimental strategies optimize this compound stability during long-term peptide synthesis projects?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies under varying pH (3–10), temperature (4°C–40°C), and humidity (30–70%). Monitor decomposition via HPLC-UV at 220 nm and quantify degradation products .
  • Protection Alternatives : Compare Z-group stability with other protecting groups (e.g., Fmoc, Boc) in simulated reaction environments. Use kinetic studies (e.g., half-life calculations) to identify optimal conditions .

Q. How can researchers integrate this compound into novel solid-phase peptide synthesis (SPPS) methodologies?

  • Methodological Answer :

  • Resin Functionalization : Optimize coupling efficiency by testing resin types (e.g., Wang, Rink amide) and activation reagents (e.g., HBTU, DIC). Monitor coupling completion via Kaiser test or FT-IR spectroscopy .
  • Deprotection Efficiency : Evaluate Z-group removal using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr/acetic acid). Quantify deprotection yield via LC-MS and assess side reactions (e.g., racemization) .

Q. Data Analysis and Interpretation

Q. How should researchers address contradictory data on this compound solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Profiling : Perform systematic solubility tests in solvents (e.g., DMSO, DMF, chloroform) at controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation .
  • Theoretical Modeling : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility. Correlate experimental data with computational predictions to identify outliers .

Q. Literature and Experimental Design

Q. What criteria should guide the selection of primary literature for this compound-based studies?

  • Methodological Answer :

  • Source Evaluation : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and avoid non-academic platforms. Verify experimental reproducibility by cross-referencing methods across ≥3 studies .
  • Gaps Identification : Use systematic reviews to flag unresolved issues (e.g., conflicting kinetic data, unverified toxicity profiles). Formulate hypotheses to address these gaps using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. Tables for Comparative Analysis

Characterization Parameter Reported Values Recommended Validation Method Reference
Melting Point (°C)112–115Differential Scanning Calorimetry (DSC)
¹H NMR (DMSO-d₆, δ ppm)7.35 (aromatic H), 1.45 (CH₂)Standardized solvent and reference
HPLC Retention Time (min)8.2 ± 0.3Column: C18, Mobile phase: ACN/H₂O (70:30)

Properties

IUPAC Name

(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZXFNUZFTZCFD-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001260463
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-39-0
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001260463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N6-dibenzyloxycarbonyl-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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